molecular formula C9H7Cl2N B1432130 4,6-dichloro-3-methyl-1H-indole CAS No. 1956379-85-3

4,6-dichloro-3-methyl-1H-indole

Cat. No. B1432130
M. Wt: 200.06 g/mol
InChI Key: VBVIWORSWKGQDH-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-Methylindole is a trisubstituted indole used in the preparation of various biologically active compounds . This compound belongs to the class of organic compounds known as indolecarboxylic acids and derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving 4,6-dichloro-3-methyl-1H-indole are not detailed in the search results, indole derivatives are known to participate in a variety of reactions due to their versatile structure .

Scientific Research Applications

Reactivity of Indole Structures

Indoles, including 4,6-dichloro-3-methyl-1H-indole, demonstrate significant nucleophilic reactivity, crucial for various organic synthesis applications. A study by Lakhdar et al. (2006) explored the kinetics of coupling indole structures with reference benzhydryl cations. They established a linear correlation between the reactivity parameters and electrophilicity, providing insights into the nucleophilic character of indoles, which is fundamental for understanding their role in chemical reactions (Lakhdar et al., 2006).

Synthesis and Structural Analysis

Tariq et al. (2020) focused on synthesizing novel indole derivatives, including those related to 4,6-dichloro-3-methyl-1H-indole, and analyzed them using XRD, spectroscopy, and DFT studies. Their research highlights the diverse applications of indole derivatives in fields like material science, providing a basis for the development of new materials and compounds with specific properties (Tariq et al., 2020).

Potential in Photodynamic Therapy

Ayari et al. (2020) synthesized a new indole derivative, 3-(3-methyl-1H-indole-1-yl)phthalonitrile, for potential use in photodynamic therapy. Their work demonstrates the applicability of indole derivatives in the medical field, particularly in treatments involving light-activated processes (Ayari et al., 2020).

Novel Synthesis Pathways

Riedl et al. (2006) elaborated new synthetic pathways to indole derivatives, showcasing the versatility and broad applicability of indoles in chemical synthesis. Their work contributes to the understanding of how indole structures can be manipulated to produce a variety of biologically active agents, including antitrypanosomal drugs (Riedl et al., 2006).

Allosteric Inhibition in Biochemistry

Wright et al. (2003) discovered the compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a derivative of 4,6-dichloro-3-methyl-1H-indole, as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This finding illustrates the biological significance of indole derivatives in enzymatic processes and drug design (Wright et al., 2003).

properties

IUPAC Name

4,6-dichloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIWORSWKGQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-3-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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